2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[3,4-b]pyrimido[4,5-d]azepine core, which is a type of polycyclic aromatic compound. This core is substituted with a 4-isopropylpiperazin-1-yl group and a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-b]pyrimido[4,5-d]azepine core suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrazolo[3,4-b]pyrimido[4,5-d]azepine core may participate in electrophilic aromatic substitution reactions, while the piperazine and phenyl groups may undergo reactions typical of amines and aromatics, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis and characterization of compounds related to 2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine have been explored in various studies. For instance, Acheson, Foxton, and Stubbs (1968) described the reactions of methyl pyrimidines and pyrazines with dimethyl acetylenedicarboxylate to form azepines, demonstrating the chemical versatility of these compounds (Acheson, Foxton, & Stubbs, 1968). Similarly, Quintero et al. (2018) reported a versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, showcasing their structural diversity and potential for various applications (Quintero et al., 2018).
Pharmaceutical Research
In the context of pharmaceutical research, Li et al. (2016) designed and synthesized a set of polycyclic compounds, including 3-aminopyrazolo[3,4-d]pyrimidinones, as inhibitors for phosphodiesterase 1 (PDE1). This study highlights the potential use of such compounds in the treatment of cognitive impairment associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Anti-inflammatory and Analgesic Properties
Auzzi et al. (1983) explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines, indicating the potential of such compounds for therapeutic applications. Their study focused on the structure-activity relationship to enhance the therapeutic index and minimize ulcerogenic activity (Auzzi et al., 1983).
Antibacterial Activity
Research by Sheikhi-Mohammareh et al. (2020) on benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines demonstrated their antimicrobial activity against multi-drug-resistant bacterial strains. This underscores the potential of these compounds in developing new antimicrobial drugs (Sheikhi-Mohammareh, Mashreghi, & Shiri, 2020).
Future Directions
Properties
IUPAC Name |
4-(4-methylphenyl)-13-(4-propan-2-ylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7/c1-16(2)28-10-12-29(13-11-28)23-25-14-18-8-9-24-22-20(21(18)26-23)15-30(27-22)19-6-4-17(3)5-7-19/h4-7,14-16H,8-13H2,1-3H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRLTJGCSYNQMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C4=NC(=NC=C4CCNC3=N2)N5CCN(CC5)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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